molecular formula C10H15FN3O15P3 B155376 T-705RTP CAS No. 740790-94-7

T-705RTP

Número de catálogo: B155376
Número CAS: 740790-94-7
Peso molecular: 529.16 g/mol
Clave InChI: UUKPXXBDUCDZDA-KAFVXXCXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

FAVIPIRAVIR-RTP, también conocido como favipiravir ribósido trifosfato, es la forma activa del fármaco antiviral favipiravir. Favipiravir fue desarrollado inicialmente por Toyama Chemical Co., Ltd. en Japón para el tratamiento de cepas de influenza resistentes. Desde entonces, ha mostrado potencial contra una variedad de virus de ARN, incluidos Ébola, Lassa y SARS-CoV-2 .

Análisis Bioquímico

Biochemical Properties

T-705RTP plays a crucial role in biochemical reactions, particularly in the context of viral replication. It interacts with the RdRp of the influenza virus, selectively inhibiting its function . This interaction is competitive, with this compound mimicking the structure of natural purine nucleotides .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It inhibits influenza viral RNA synthesis in cells like Madin-Darby canine kidney (MDCK) cells . This influence on cell function extends to impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion from favipiravir by intracellular enzymes . Once converted, this compound acts as a specific inhibitor of influenza virus RNA polymerase . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It targets an early to middle stage of the viral replication cycle . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Metabolic Pathways

This compound is involved in metabolic pathways related to viral replication. It is converted from favipiravir by cellular kinases

Transport and Distribution

Upon entry into the cell, enzymes convert favipiravir into this compound

Métodos De Preparación

Favipiravir se sintetiza a través de varias rutas, siendo uno de los métodos más económicos y escalables el que parte del ácido 3-aminopirazina-2-carboxílico . El proceso involucra los siguientes pasos:

    Cloración: El ácido 3-aminopirazina-2-carboxílico se clora para formar 3,6-dicloropirazina-2-carbonitrilo.

    Fluoración: El compuesto dicloro se somete a una fluoración nucleófila.

    Hidroxilación: El compuesto fluorado se hidroxila.

    Hidrólisis de Nitrilo: El grupo nitrilo se hidroliza para formar favipiravir

Los métodos de producción industrial se centran en optimizar el rendimiento y la pureza, al tiempo que se minimizan los costes y el impacto ambiental. El proceso descrito anteriormente alcanza un rendimiento del 43% con una pureza superior al 99% sin purificación cromatográfica .

Análisis De Reacciones Químicas

FAVIPIRAVIR-RTP experimenta varios tipos de reacciones químicas:

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes clorantes, agentes fluorantes y agentes hidrolíticos. Los principales productos formados a partir de estas reacciones incluyen intermediarios como 3,6-dicloropirazina-2-carbonitrilo y el producto final, favipiravir .

Actividad Biológica

T-705, also known as favipiravir, is an antiviral compound that has garnered attention due to its broad-spectrum activity against various RNA viruses. Its active form, T-705 ribosyl triphosphate (T-705RTP), functions primarily by inhibiting the RNA-dependent RNA polymerase (RdRp) of viruses such as influenza and arenaviruses. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical settings, and relevant research findings.

This compound is metabolized intracellularly from T-705 and acts as a nucleotide analog. It competes with natural nucleotides for incorporation into viral RNA, leading to the inhibition of viral replication. Research indicates that this compound:

  • Inhibits RdRp : It selectively inhibits the RdRp of the influenza virus, preventing effective viral RNA synthesis. The inhibition is competitive for ATP and GTP, with Ki values of 7.72 μM and 1.56 μM respectively, while it inhibits UTP and CTP in noncompetitive and mixed-type manners .
  • Induces Lethal Mutagenesis : this compound can cause an increase in mutations within the viral genome, leading to defective viral particles. This phenomenon has been observed in various studies where T-705 treatment resulted in a significant rise in lethal mutations .

Influenza Virus

T-705 has shown substantial effectiveness against influenza viruses, including resistant strains. In murine models, administration of T-705 at doses of 300 mg/kg per day resulted in complete protection against lethal H5N1 infections. The compound demonstrated a dose-dependent reduction in viral titers and associated lung pathology .

Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV)

A clinical study evaluated the efficacy of T-705 in treating patients with SFTSV infection. The results indicated a significant reduction in case fatality rates among treated patients compared to controls (9.5% vs. 18.3%). Notably, in patients with low viral loads, the fatality rate dropped from 11.5% to 1.6% following treatment with T-705 . The drug also accelerated viral clearance and improved laboratory abnormalities.

Case Studies and Clinical Trials

  • Influenza A Virus : In vitro studies confirmed that T-705 effectively inhibits influenza virus replication by targeting RdRp activity. The compound was shown to reduce virus yields significantly within hours of treatment .
  • Arenavirus Inhibition : T-705 has been tested against highly pathogenic arenaviruses, demonstrating its ability to disrupt viral replication at early stages post-infection . This broad-spectrum activity suggests its potential utility beyond just influenza.
  • Mutation Induction : Studies have documented that treatment with T-705 leads to a preferential increase in transition mutations (G → A and C → T) within viral genomes, supporting its role as a mutagenic agent against RNA viruses .

Data Tables

Study Virus Type Dosage Outcomes
H5N1300 mg/kg/dayComplete protection in mice; reduced lung pathology
SFTSVVariesReduced case fatality from 11.5% to 1.6% in low viral load patients
ArenavirusN/ASignificant inhibition of replication; effective during early infection stages

Propiedades

IUPAC Name

[[(2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN3O15P3/c11-4-1-14(9(18)5(13-4)8(12)17)10-7(16)6(15)3(27-10)2-26-31(22,23)29-32(24,25)28-30(19,20)21/h1,3,6-7,10,15-16H,2H2,(H2,12,17)(H,22,23)(H,24,25)(H2,19,20,21)/t3-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKPXXBDUCDZDA-KAFVXXCXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(N=C(C(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN3O15P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

740790-94-7
Record name Favipiravir riboside triphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0740790947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FAVIPIRAVIR RIBOSIDE TRIPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0JG9C0OQD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
T-705RTP
Reactant of Route 2
Reactant of Route 2
T-705RTP
Reactant of Route 3
Reactant of Route 3
T-705RTP
Reactant of Route 4
Reactant of Route 4
T-705RTP
Reactant of Route 5
Reactant of Route 5
T-705RTP
Reactant of Route 6
Reactant of Route 6
T-705RTP
Customer
Q & A

Q1: What is Favipiravir-RTP and what is its mechanism of action against influenza virus?

A1: Favipiravir-RTP, also known as T-705RTP or [[(2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate], is the active form of the antiviral drug Favipiravir (T-705). It acts as a selective inhibitor of the RNA-dependent RNA polymerase (RdRp) in influenza viruses. [] After entering the cell, Favipiravir is metabolized into Favipiravir-RTP. This active form then competes with purine nucleoside triphosphates, primarily ATP and GTP, for binding to the RdRp. [, ] Once incorporated into the growing RNA chain, it acts as a chain terminator, effectively halting viral RNA synthesis. [, ]

Q2: How does the structure of Favipiravir-RTP contribute to its activity?

A2: While specific structural characterization data (molecular formula, weight, spectroscopic data) isn't provided in the provided research, computational studies suggest that the frontier orbitals of Favipiravir-RTP closely resemble those of Cytidine Triphosphate (CTP). [, ] This similarity likely enables Favipiravir-RTP to mimic CTP and bind to the RdRp active site, interfering with viral RNA synthesis. [, ] Further research on Structure-Activity Relationships (SAR) would provide more detailed insights into the specific structural features crucial for its activity and selectivity.

Q3: What is the evidence for Favipiravir-RTP's inhibitory effect on influenza virus RNA polymerase?

A3: Multiple studies using enzyme kinetics and primer extension assays confirm Favipiravir-RTP's inhibitory action on influenza virus RNA polymerase. Lineweaver-Burk plot analysis revealed that Favipiravir-RTP competitively inhibits the incorporation of ATP and GTP by the viral RdRp, indicating it occupies the same binding site as these nucleotides. [] Moreover, primer extension assays demonstrated that a single incorporation of Favipiravir-RTP into the nascent RNA strand is sufficient to halt further nucleotide addition, effectively terminating RNA synthesis. []

Q4: Beyond influenza, does Favipiravir-RTP show activity against other viruses?

A4: Research suggests that Favipiravir, and by extension Favipiravir-RTP, exhibits a broad spectrum of antiviral activity. In vitro studies have shown efficacy against a range of RNA viruses, including arenaviruses, bunyaviruses, and filoviruses. [, ] Notably, Favipiravir is currently under investigation for its potential against SARS-CoV-2, the virus responsible for COVID-19. [, , , , , ]

Q5: How do researchers study the binding of Favipiravir-RTP to its target?

A5: Advanced techniques like cryo-electron microscopy (cryo-EM) are employed to visualize the interaction between Favipiravir-RTP and SARS-CoV-2 RdRp at a molecular level. [] These studies provide high-resolution structural information about the drug-target complex, revealing the precise binding mode of Favipiravir-RTP within the RdRp active site. [] Additionally, computational chemistry techniques, including molecular docking, MM-GBSA, and molecular dynamics (MD) simulations, are used to predict and analyze the binding affinity and interactions of Favipiravir-RTP with viral RdRp. [, ]

Q6: What are the challenges in developing Favipiravir as a therapeutic agent?

A6: While Favipiravir holds promise as a broad-spectrum antiviral, its development faces challenges. One significant hurdle is its relatively weak incorporation into the RNA primer strand, leading to a lower potency compared to other antiviral nucleotides. [] Additionally, its efficacy may vary depending on the efficiency of its metabolic activation into Favipiravir-RTP in different cell types. [] Addressing these limitations, potentially through formulation strategies or development of analogs with improved properties, is crucial for maximizing its therapeutic potential.

Q7: What are the potential future directions for Favipiravir-RTP research?

A7: Ongoing research focuses on optimizing Favipiravir-RTP's efficacy and overcoming limitations. This includes investigating drug delivery systems to enhance its targeting to specific tissues and improve bioavailability. [] Developing biomarkers to predict treatment response and monitor potential adverse effects is also crucial. [] Additionally, understanding the potential for viral resistance development and exploring combination therapies to combat this will be critical for its long-term success. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.